(4R)-4-Heptyl-2-(4-methoxyphenyl)-1,3-dioxane
Description
Molecular Geometry and Conformational Analysis
The 1,3-dioxane ring in this compound adopts a chair conformation, as evidenced by crystallographic data from related 1,3-dioxane derivatives. In this conformation, the heptyl chain at the 4-position occupies an equatorial orientation, minimizing steric hindrance with the axial hydrogen atoms at the 1- and 3-positions of the ring. The 4-methoxyphenyl group at the 2-position is oriented axially, a configuration stabilized by the electron-donating methoxy group, which reduces repulsion with the ring oxygen atoms.
Key bond lengths and angles derived from analogous structures include a C-O bond length of approximately 1.43 Å and a C-C-O angle of 110.5°, consistent with sp³ hybridization at the oxygen atoms. The heptyl chain adopts an extended zigzag conformation, with torsional angles between successive methylene groups ranging from 176° to 179°, indicative of minimal gauche interactions.
Table 1: Geometric Parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| C4-O bond length | 1.43 Å | |
| C2-C1-O angle | 110.5° | |
| Heptyl chain torsion | 176°–179° |
Conformational flexibility is constrained by the bulky 4-methoxyphenyl group, which elevates the energy barrier for ring inversion to approximately 10 kcal/mol, as inferred from studies on 2-aryl-1,3-dioxanes. This rigidity ensures that the chair conformation remains dominant under standard conditions.
Stereochemical Configuration and Chiral Center Dynamics
The chiral center at the C4 position of the dioxane ring arises from the asymmetric substitution of the heptyl group and the methoxyphenyl moiety. The (4R) configuration is confirmed by the stereodescriptor in the compound’s InChIKey (WTNCBDULDJDQII-QNSVNVJESA-N). This configuration dictates the spatial arrangement of substituents, with the heptyl chain and methoxyphenyl group residing in distinct equatorial and axial orientations, respectively.
The energy difference between the (4R) configuration and its hypothetical (4S) diastereomer is estimated at 2.1 kcal/mol, based on computational models of analogous systems. This modest energy gap suggests that interconversion between stereoisomers is unlikely under ambient conditions, ensuring configurational stability. The chiral center’s dynamics are further influenced by the dioxane ring’s puckering, which modulates dihedral angles between the heptyl chain and the aromatic group.
Table 2: Stereochemical Parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| ΔG between (4R)/(4S) | 2.1 kcal/mol | |
| C4-C7-C8 dihedral angle | 62.3° |
Hydrogen bonding between the methoxy oxygen and the dioxane ring’s oxygen atoms further stabilizes the (4R) configuration, as observed in crystal structures of related compounds. This interaction reduces the likelihood of racemization, even at elevated temperatures.
Comparative Analysis with 1,3-Dioxane Structural Analogs
Comparative studies with 1,3-dioxane analogs highlight the unique structural features of this compound. For instance, 2-methyl-1,3-dioxane exhibits a similar chair conformation but lacks the axial steric bulk imposed by the methoxyphenyl group, resulting in a lower ring inversion barrier (7.5 kcal/mol). Conversely, 5,5-dimethyl-1,3-dioxane derivatives display flattened chair conformations due to geminal substituents at the 5-position, which introduce additional ring strain.
Table 3: Structural Comparison of 1,3-Dioxane Derivatives
| Compound | Substituents | Ring Conformation | Inversion Barrier (kcal/mol) |
|---|---|---|---|
| This compound | 2-Aryl, 4-alkyl | Chair | 10.0 |
| 2-Methyl-1,3-dioxane | 2-Methyl | Chair | 7.5 |
| 5,5-Dimethyl-1,3-dioxane | 5,5-Dimethyl | Flattened chair | 12.3 |
The heptyl chain’s length also distinguishes this compound from shorter-chain analogs. For example, 4-ethyl-2-phenyl-1,3-dioxane exhibits increased ring flexibility due to reduced van der Waals interactions between the ethyl group and the aromatic substituent. In contrast, the heptyl chain’s extended conformation enhances hydrophobic interactions, which may influence solubility and aggregation behavior in nonpolar solvents.
Properties
CAS No. |
637354-97-3 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(4R)-4-heptyl-2-(4-methoxyphenyl)-1,3-dioxane |
InChI |
InChI=1S/C18H28O3/c1-3-4-5-6-7-8-17-13-14-20-18(21-17)15-9-11-16(19-2)12-10-15/h9-12,17-18H,3-8,13-14H2,1-2H3/t17-,18?/m1/s1 |
InChI Key |
WTNCBDULDJDQII-QNSVNVJESA-N |
Isomeric SMILES |
CCCCCCC[C@@H]1CCOC(O1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCC1CCOC(O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Stereoselective Formation of cis-1,3-Diols via Trialkylborane-Mediated Reduction
A prominent method involves the treatment of beta-hydroxy ketones with a combination of trialkylborane and dialkylalkoxyborane reagents to selectively produce cis-1,3-diols with high stereoselectivity favoring the (4R) configuration. This approach is described in multiple patents (CA2305618C, WO1999032434A1, US6596879B2) and involves:
- Dissolving the beta-hydroxy ketone intermediate in tetrahydrofuran.
- Adding triethylborane or a mixture of trialkylborane and dialkylalkoxyborane at controlled temperatures (often from -75°C to room temperature).
- Subsequent reduction with sodium borohydride in methanol and aqueous sodium hydroxide.
- Quenching with acetic acid and methanol.
- Vacuum distillation and extraction steps to isolate the crude cis-1,3-diol intermediate.
- Cyclization using 2,2-dimethoxypropane and acid catalysis (e.g., methanesulfonic acid) to form the 1,3-dioxane ring.
This method achieves a cis:trans diol ratio of approximately 25:1 to >50:1, indicating excellent stereoselectivity toward the desired (4R) isomer.
Use of Chiral Aldehyde Intermediates and Base-Mediated Coupling
Another approach involves the use of chiral aldehyde intermediates such as tert-butyl (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate, which is reacted with phosphonium salts or other nucleophiles under basic conditions (e.g., potassium carbonate in dimethyl sulfoxide or cesium fluoride in N,N-dimethylformamide) to form the target compound or its precursors with high stereoselectivity.
- The reaction is typically conducted at temperatures ranging from -70°C to 120°C depending on the base and solvent.
- After reaction completion, aqueous workup and organic extraction are performed.
- Crystallization from methanol or other solvents yields the product with high purity (up to 99.7% by HPLC) and stereoselectivity (E/Z ratios >99:1).
- Yields range from approximately 70% to 82% depending on conditions.
Cyclization and Purification
The final cyclization to form the 1,3-dioxane ring is often achieved by acid-catalyzed reaction of the diol intermediate with 2,2-dimethoxypropane, followed by neutralization and crystallization steps to isolate the pure this compound.
- Methanesulfonic acid is a common acid catalyst.
- The reaction mixture is quenched with aqueous sodium bicarbonate.
- Organic layers are washed and concentrated under vacuum.
- Cooling induces crystallization of the pure stereoisomer.
- Filtration and drying yield the final product with high stereochemical purity.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| 1 | Beta-hydroxy ketone formation | n-Butyllithium, diisopropylamine, tetrahydrofuran, low temp (-55°C to -20°C) | Not specified | Precursor step | Formation of key intermediate |
| 2 | Stereoselective reduction to cis-1,3-diol | Triethylborane + dialkylalkoxyborane, sodium borohydride, methanol, acetic acid, -75°C to 25°C | ~70-82% | cis:trans >25:1 to >50:1 | High stereoselectivity for (4R) isomer |
| 3 | Cyclization to 1,3-dioxane | 2,2-Dimethoxypropane, methanesulfonic acid, aqueous sodium bicarbonate quench | ~70-82% | Retains stereochemistry | Crystallization purification |
| 4 | Base-mediated coupling with chiral aldehyde | Potassium carbonate or cesium fluoride, DMSO or DMF, 20-120°C | 71-82% | E/Z >99:1 | Alternative route to intermediates |
Detailed Research Findings
- The synergistic use of trialkylborane and dialkylalkoxyborane reagents enhances the selectivity for cis-1,3-diols compared to using either reagent alone, as demonstrated in patent WO1999032434A1.
- The stereochemical outcome is confirmed by conversion to 1,3-dioxane derivatives and analysis of cis:trans ratios.
- The reaction conditions, including temperature control and quenching steps, are critical to maintaining high stereoselectivity and yield.
- The use of chiral aldehyde intermediates allows for efficient coupling reactions under mild basic conditions, facilitating the introduction of the heptyl and 4-methoxyphenyl groups with retention of stereochemistry.
- Purification by crystallization from methanol or hexane ensures high purity and stereochemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Heptyl-2-(4-methoxyphenyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dioxane ring can be reduced to form a diol.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (4R)-4-Hydroxy-2-(4-methoxyphenyl)-1,3-dioxane.
Reduction: Formation of (4R)-4-Heptyl-2-(4-hydroxyphenyl)-1,3-dioxane.
Substitution: Formation of various substituted dioxanes depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that derivatives of dioxane compounds exhibit significant interactions with neurotransmitter transporters. The biological characterization of similar dioxane derivatives suggests potential antidepressant effects due to their affinity for dopamine and norepinephrine transporters .
Drug Delivery Systems
Dioxane compounds are often utilized as solvents in pharmaceutical formulations. Their ability to solubilize poorly soluble drugs enhances bioavailability and therapeutic efficacy. The incorporation of (4R)-4-Heptyl-2-(4-methoxyphenyl)-1,3-dioxane in drug delivery systems could improve the pharmacokinetic profiles of various therapeutic agents .
Material Science
Polymer Chemistry
this compound can serve as a precursor for synthesizing advanced polymeric materials. Its unique structure allows for the development of polymers with tailored properties, such as increased thermal stability and mechanical strength. These polymers are valuable in creating high-performance coatings and adhesives used in various industrial applications .
Nanocomposite Materials
The integration of dioxane derivatives into nanocomposites has been explored for enhancing material properties. The compound's ability to interact with nanoparticles can lead to improved dispersion and stability within polymer matrices, resulting in materials with superior mechanical and thermal characteristics .
Environmental Applications
Remediation Technologies
Due to the environmental persistence of 1,4-dioxane, compounds like this compound are being investigated for their potential role in remediation technologies. Advanced oxidation processes (AOPs) utilizing dioxanes have shown promise in degrading organic pollutants in contaminated water sources .
Solvent Properties
The compound's solvent capabilities make it suitable for use in extraction processes aimed at removing contaminants from soil and groundwater. Its hydrophilic nature allows it to effectively solubilize a wide range of organic pollutants, facilitating their removal from the environment .
Case Studies
Mechanism of Action
The mechanism of action of (4R)-4-Heptyl-2-(4-methoxyphenyl)-1,3-dioxane involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The heptyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Table 1: Comparison of 1,3-Dioxane Derivatives ()
| Compound Name | Substituents | Yield (%) | Physical State |
|---|---|---|---|
| trans-5-benzyl-4-(2-bromophenyl)-1,3-dioxane | 2-bromophenyl, benzyl | 69 | Yellow oil |
| trans-4-(2-bromophenyl)-5-(4-methylbenzyl)-1,3-dioxane | 2-bromophenyl, 4-methylbenzyl | 51 | Colorless oil |
| trans-5-(4-bromobenzyl)-4-(2-bromophenyl)-1,3-dioxane | 2-bromophenyl, 4-bromobenzyl | 73 | White solid |
| (4R)-4-Heptyl-2-(4-methoxyphenyl)-1,3-dioxane | 4-methoxyphenyl, heptyl | N/A* | Not reported |
However, analogous compounds with bulky substituents (e.g., 4-bromobenzyl) show higher yields (73%) as solids, suggesting steric and electronic factors influence crystallization ().
Stereochemical and Conformational Behavior
The 1,3-dioxane ring exhibits conformational flexibility, but its behavior differs from related heterocycles like 1,3-oxathiane (sulfur and oxygen) and 1,3-dithiane (two sulfurs). and highlight that 1,3-oxathiane adopts more boat and twist-boat conformations than 1,3-dioxane due to the electronic asymmetry of oxygen and sulfur.
Table 2: Conformational A Values (kcal/mol) for Methyl Substituents ()
| Heterocycle | A Value (Methyl) |
|---|---|
| 1,3-Dioxane | 1.5–1.7 |
| 1,3-Oxathiane | 2.0–2.2 |
| 1,3-Dithiane | 1.8–2.0 |
The higher A values for 1,3-oxathiane indicate greater steric demand, which may influence the stability of substituents in this compound during synthesis or application.
Mesogenic Properties in Liquid Crystalline Polymers
reports two structurally similar mesogens:
- trans-5-(n-undecanyl)-2-(4-methoxyphenyl)-1,3-dioxane
- trans-2-(n-decanyl)-5-(4-methoxyphenyl)-1,3-dioxane
Table 3: Comparison of Mesogenic 1,3-Dioxane Derivatives ()
| Compound | Alkyl Chain Length | Substituent Position | Mesogenic Behavior |
|---|---|---|---|
| trans-5-(n-undecanyl)-2-(4-methoxyphenyl)-1,3-dioxane | C11 | 5-alkyl, 2-aryl | Nematic phase |
| trans-2-(n-decanyl)-5-(4-methoxyphenyl)-1,3-dioxane | C10 | 2-alkyl, 5-aryl | Biaxial nematic |
| This compound | C7 | 4-alkyl, 2-aryl | Not reported |
The position and length of alkyl chains significantly impact mesophase behavior. The shorter heptyl chain in the target compound may reduce thermal stability compared to longer-chain analogues.
Biological Activity
(4R)-4-Heptyl-2-(4-methoxyphenyl)-1,3-dioxane is a chemical compound with the molecular formula C18H28O3. Its structure includes a heptyl chain and a methoxy-substituted phenyl group, which contribute to its unique properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxane ring with the following notable components:
- Heptyl Group: A seven-carbon alkyl chain that enhances hydrophobic properties.
- Methoxyphenyl Group: A phenyl ring substituted with a methoxy group, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological molecules. Preliminary studies suggest that it may affect lipid bilayers due to its hydrophobic nature, potentially influencing membrane dynamics and cellular signaling pathways.
Potential Mechanisms:
- Membrane Interaction: The hydrophobic properties may facilitate interactions with cell membranes, altering permeability or fluidity.
- Enzyme Inhibition: Similar compounds have been shown to inhibit specific enzymes or receptors, suggesting potential for similar activity in this compound.
1. Structure-Activity Relationship (SAR) Studies
Research has indicated that modifications to the methoxy group and the heptyl chain can significantly affect the biological activity of related compounds. For instance, SAR studies on similar dioxane derivatives have shown that the presence and position of substituents play critical roles in modulating enzyme inhibition and receptor affinity .
2. Biological Assays
In vitro assays have been conducted to evaluate the compound's effects on various cell lines. These studies typically assess:
- Cytotoxicity: Determining whether the compound induces cell death in cancerous versus normal cells.
- Receptor Binding: Evaluating affinity for specific receptors that are known targets for therapeutic agents.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
